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Compound of Interest

Compound Name:
(S)-4-Benzyl-3-

(fluoromethyl)morpholine

CAS No.: 1266238-75-8

Cat. No.: B566926

Get Quote

Scientific Context & Structural Significance
The morpholine ring is a privileged saturated heterocycle ubiquitous in medicinal chemistry,

serving as a critical pharmacophore in various kinase inhibitors (e.g., PI3K inhibitors) and CNS-

active agents 1. During the multi-step synthesis of these therapeutics, the secondary amine of

morpholine is frequently masked using an N-benzyl protecting group.

Accurate structural characterization of N-benzyl morpholines via Nuclear Magnetic Resonance

(NMR) spectroscopy requires a deep understanding of the molecule's conformational

dynamics. Unlike rigid aromatics, morpholines are highly dynamic. Advanced gas-phase

studies, such as IR resonant VUV-MATI spectroscopy, have demonstrated that the morpholine

ring strongly prefers a chair conformation, with the equatorial N-substituent conformer being

thermodynamically more stable than the axial conformer by approximately 109 cm⁻¹ 2.

However, in solution and at room temperature, the bulky N-benzyl group induces rapid

interconversion that fundamentally alters the observed NMR timescale.
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To interpret the NMR spectra of N-benzyl morpholines correctly, scientists must account for two

simultaneous dynamic processes: Ring Flipping and Nitrogen Inversion.

Signal Averaging: In a locked chair conformation, the axial and equatorial protons of the

morpholine ring would exhibit distinct chemical shifts and complex splitting patterns

governed by the Karplus equation (axial-axial 3J≈10−13 Hz; axial-equatorial 3J≈2−5 Hz) 1.

However, at 298 K, rapid interconversion averages these environments. Consequently, the

O−CH2​and N−CH2​protons simplify into apparent triplets ( J≈4.6 Hz).

The Benzylic Singlet vs. AB Quartet: Because the N-benzyl group rotates freely and the ring

flips rapidly at room temperature, the two benzylic protons ( Ar−CH2​) are magnetically

equivalent and appear as a sharp singlet at ~3.50 ppm 3. If a chiral center is introduced

nearby (e.g., an α -cyano or α -methyl group), or if the sample is cooled below the

coalescence temperature, these protons become diastereotopic and resolve into an AB

quartet with a geminal coupling constant ( 2J ) of ~13 Hz 4.
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Conformational equilibrium of N-benzyl morpholine via ring flip and N-inversion.

Quantitative Data: Reference Chemical Shifts
The following table summarizes the standard time-averaged NMR chemical shifts for

unsubstituted N-benzylmorpholine, providing a reliable baseline for structural verification 3.

Table 1: Standard ¹H and ¹³C NMR Chemical Shifts for N-Benzylmorpholine (CDCl₃, 298 K)

Structural Position
¹H Chemical Shift
(ppm)

Multiplicity &
Coupling

¹³C Chemical Shift
(ppm)

Ar-H

(ortho/meta/para)
7.20 – 7.38 m (Multiplet) 127.2, 128.3, 129.2

Ar-C (ipso) - - 137.8

Ar-CH₂ (Benzylic) 3.50 s (Singlet) 63.5

O-CH₂ (Morpholine

Ring)
3.68 t, J ≈ 4.6 Hz 67.0

N-CH₂ (Morpholine

Ring)
2.42 t, J ≈ 4.6 Hz 53.6

Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, researchers must employ a self-

validating 2D NMR workflow. Relying solely on 1D ¹H NMR is insufficient due to potential signal

overlap with unreacted benzyl halides or ring-opened impurities.

Step 1: Optimized Sample Preparation
Concentration: Dissolve 15–20 mg of the purified N-benzyl morpholine derivative in 0.6 mL of

deuterated chloroform (CDCl₃).

Reference Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ provides a stable deuterium lock and mimics standard lipophilic

environments. TMS calibration to exactly 0.00 ppm is critical, as inductive effects from

morpholine ring substituents often cause minute (<0.05 ppm) chemical shift deviations.

Step 2: 1D NMR Acquisition
¹H NMR (400 MHz+): Acquire using a standard 30-degree pulse program (zg30). Use 16

scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the

benzylic protons.

¹³C NMR (100 MHz+): Acquire using proton decoupling (zgpg30). Run a minimum of 256

scans to achieve a high signal-to-noise ratio for the quaternary ipso-carbon at ~137.8 ppm.

Step 3: 2D NMR Validation Workflow
Execute the following 2D experiments to build a closed-loop structural proof:

COSY (Correlation Spectroscopy): Verify the vicinal coupling between the N−CH2​(~2.42

ppm) and O−CH2​(~3.68 ppm) protons. This confirms the integrity of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): Map protons to their directly attached

carbons. This unambiguously differentiates the benzylic CH2​(63.5 ppm) from the morpholine

O−CH2​(67.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation):The definitive validation step. Identify the

3-bond correlation ( 3JCH​) between the benzylic protons (3.50 ppm) and the morpholine

N−CH2​carbons (53.6 ppm). A secondary correlation to the aromatic ipso-carbon (137.8 ppm)

proves the N-alkylation is intact and strictly rules out O-alkylation or polymeric side products.
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Self-validating 2D NMR workflow for the unambiguous assignment of N-benzyl morpholine.

Step 4: Variable Temperature (VT) NMR (Dynamic
Studies)
If investigating restricted rotation (e.g., sterically hindered N-benzyl derivatives):

Switch the solvent to CD₂Cl₂ or Toluene-d₈ to allow for sub-zero cooling.

Lower the probe temperature in 10 K increments from 298 K down to 220 K.

Causality: As thermal energy drops below the activation barrier for nitrogen inversion, the

NMR timescale becomes faster than the molecular dynamics. The time-averaged benzylic
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singlet will undergo decoherence, splitting into the characteristic AB quartet, allowing

researchers to calculate the rotational energy barrier ( ΔG‡ ) via lineshape analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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